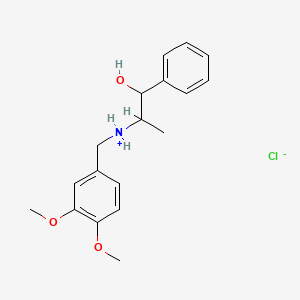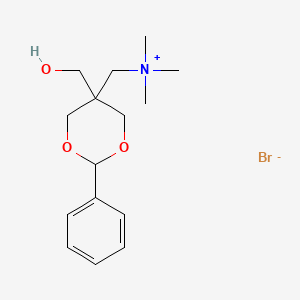![molecular formula C19H10F6 B13742502 1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)
1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tritin hexafluoride is a chemical compound with the formula SnF6. It is a colorless, highly reactive gas that is used in various industrial and scientific applications. The compound is known for its strong oxidizing properties and its ability to form stable complexes with other elements.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tritin hexafluoride can be synthesized through the direct reaction of tin with fluorine gas. The reaction is highly exothermic and requires careful control of temperature and pressure to prevent explosions. The chemical equation for the reaction is:
Sn+3F2→SnF6
Industrial Production Methods: In industrial settings, tritin hexafluoride is produced by passing fluorine gas over molten tin at high temperatures. The reaction is carried out in a specially designed reactor to ensure the safe handling of the highly reactive fluorine gas. The resulting tritin hexafluoride gas is then purified and stored in high-pressure cylinders for use in various applications.
Chemical Reactions Analysis
Types of Reactions: Tritin hexafluoride undergoes several types of chemical reactions, including:
Oxidation: Tritin hexafluoride can oxidize other compounds, often forming tin oxides and releasing fluorine gas.
Reduction: It can be reduced by strong reducing agents, such as hydrogen gas, to form tin and hydrogen fluoride.
Substitution: Tritin hexafluoride can participate in substitution reactions where fluorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and chlorine gas.
Reduction: Hydrogen gas is often used as a reducing agent.
Substitution: Halogenated compounds and organic reagents are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Tin oxides and fluorine gas.
Reduction: Tin and hydrogen fluoride.
Substitution: Various halogenated tin compounds.
Scientific Research Applications
Tritin hexafluoride has several scientific research applications, including:
Chemistry: Used as a fluorinating agent in organic synthesis and as a precursor for the preparation of other tin compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological oxidation-reduction reactions.
Medicine: Investigated for its potential use in radiopharmaceuticals and as a contrast agent in medical imaging.
Industry: Utilized in the production of semiconductors and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of tritin hexafluoride involves its strong oxidizing properties. It can readily accept electrons from other compounds, leading to the formation of tin oxides and the release of fluorine gas. The molecular targets and pathways involved in its reactions include:
Electron Transfer: Tritin hexafluoride acts as an electron acceptor in oxidation-reduction reactions.
Complex Formation: It forms stable complexes with other elements, facilitating various chemical transformations.
Comparison with Similar Compounds
Sulfur Hexafluoride (SF6): A colorless, odorless gas used as an electrical insulator and in medical imaging.
Tungsten Hexafluoride (WF6): A highly reactive gas used in the semiconductor industry for chemical vapor deposition.
Uranium Hexafluoride (UF6): A compound used in the uranium enrichment process for nuclear fuel production.
Uniqueness of Tritin Hexafluoride: Tritin hexafluoride is unique due to its strong oxidizing properties and its ability to form stable complexes with a wide range of elements. This makes it a valuable reagent in both industrial and scientific applications, particularly in the fields of organic synthesis and materials science.
Properties
Molecular Formula |
C19H10F6 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
1,2,3-trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene |
InChI |
InChI=1S/C19H10F6/c20-13-5-1-11(2-6-13)19(25,12-3-7-14(21)8-4-12)15-9-10-16(22)18(24)17(15)23/h1-10H |
InChI Key |
ZIXHUYLMHWOVLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C3=C(C(=C(C=C3)F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


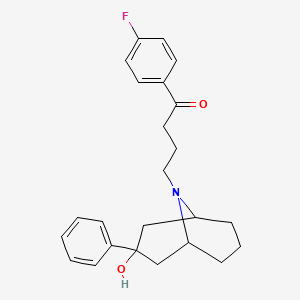
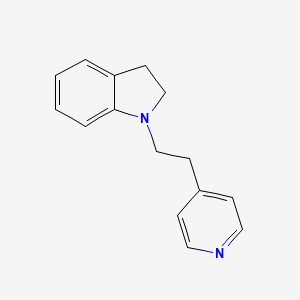
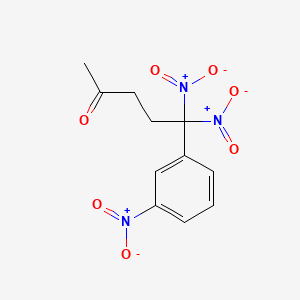
![Diethylgold bromide [Forbidden]](/img/structure/B13742450.png)
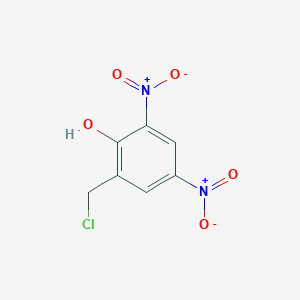
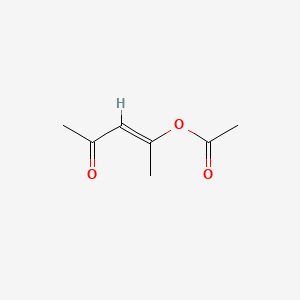

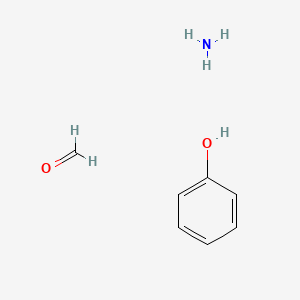

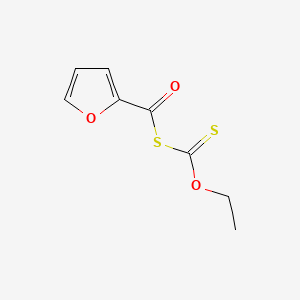
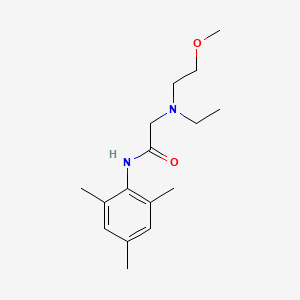
![ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13742493.png)
